REACTION_SMILES
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[Br:16][c:17]1[cH:18][c:19]([F:24])[c:20]([F:23])[n:21][cH:22]1.[CH3:26][S:27]([CH3:28])=[O:29].[ClH:25].[Na+:2].[OH-:1].[OH2:30].[OH:3][c:4]1[cH:5][cH:6][c:7]([O:8][CH:9]([C:10](=[O:11])[OH:12])[CH3:13])[cH:14][cH:15]1>>[O:3]([c:4]1[cH:5][cH:6][c:7]([O:8][CH:9]([C:10](=[O:11])[OH:12])[CH3:13])[cH:14][cH:15]1)[c:20]1[c:19]([F:24])[cH:18][c:17]([Br:16])[cH:22][n:21]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Fc1cc(Br)cnc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(Oc1ccc(O)cc1)C(=O)O
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Name
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Type
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product
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Smiles
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CC(Oc1ccc(Oc2ncc(Br)cc2F)cc1)C(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |